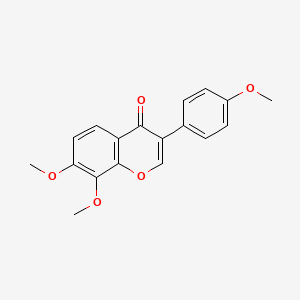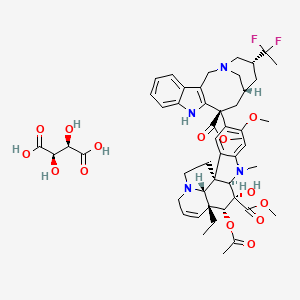
Dapagliflozin 3-O-glucuronide
Vue d'ensemble
Description
- La dapagliflozine elle-même est utilisée pour traiter le diabète de type 2 en bloquant la réabsorption du glucose dans les reins, ce qui conduit à une augmentation de l'excrétion urinaire du glucose .
- Le métabolite glucuronide, Dapagliflozin-3-O-β-D-Glucuronide, est formé par métabolisme par l'uridine diphosphate glucuronosyltransférase (UGT) 1A9.
Dapagliflozin-3-O-β-D-Glucuronide: est un composé chimique dérivé de la dapagliflozine, un inhibiteur sélectif de la cotransporteuse de sodium et de glucose 2 (SGLT2) de première génération.
Applications De Recherche Scientifique
- In research, Dapagliflozin-3-O-β-D-Glucuronide serves as a reference standard for analytical methods and pharmacokinetic studies.
- Its applications extend to pharmacology, toxicology, and drug metabolism research.
Mécanisme D'action
Target of Action
Dapagliflozin 3-O-Glucuronide is a metabolite of Dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter 2 (SGLT2) inhibitor . SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .
Mode of Action
Dapagliflozin works by inhibiting SGLT2 in the proximal renal tubules, reducing the reabsorption of filtered glucose from the tubular lumen, and lowering the renal threshold for glucose . This leads to increased urinary glucose excretion, thereby reducing plasma glucose concentrations . This compound, however, is 2,600-fold less potent than the parent compound with regard to SGLT2 inhibition .
Biochemical Pathways
The primary biochemical pathway affected by Dapagliflozin is the renal glucose reabsorption pathway. By inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose in the kidneys and facilitates its excretion in the urine . This unique mechanism of action complements that of other classes of antihyperglycemic agents, allowing for their use as combination therapy .
Pharmacokinetics
Dapagliflozin is rapidly absorbed when administered orally, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% and an extensive extravascular distribution . Dapagliflozin is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite this compound . This compound elimination occurs mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine . The half-life for orally administered Dapagliflozin 10 mg is approximately 12.9 hours .
Result of Action
The primary result of Dapagliflozin’s action is improved glycemic control in patients with type 2 diabetes mellitus by reducing renal glucose reabsorption leading to urinary glucose excretion . This leads to reductions in both fasting and post-prandial plasma glucose levels .
Action Environment
The action of Dapagliflozin is dependent on plasma glucose and renal function . Decreases in urinary glucose excretion were observed due to the lower filtered load (plasma glucose × glomerular filtration rate) in healthy volunteers compared to subjects with type 2 diabetes mellitus . Patients with severe renal or hepatic impairment show higher systemic exposure to Dapagliflozin . No clinically relevant drug interactions were observed that would necessitate dose adjustment of Dapagliflozin when administered with other antidiabetic or cardiovascular medications, as well as drugs that could potentially influence Dapagliflozin metabolism .
Analyse Biochimique
Biochemical Properties
Dapagliflozin 3-o-glucuronide is formed via the UGT1A9 pathway . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures . The formation of this compound is a key step in the metabolism of Dapagliflozin, which interacts with the UGT1A9 enzyme during this process .
Cellular Effects
The cellular effects of this compound are not as potent as its parent compound, Dapagliflozin . While Dapagliflozin reduces renal glucose reabsorption leading to urinary glucose excretion, this compound does not inhibit SGLT2 at clinically relevant exposures .
Molecular Mechanism
The molecular mechanism of this compound involves its formation from Dapagliflozin via the UGT1A9 pathway . This process occurs predominantly in the liver and kidneys . Unlike Dapagliflozin, this compound does not inhibit SGLT2 .
Temporal Effects in Laboratory Settings
Dapagliflozin, the parent compound, has a half-life of approximately 12.9 hours when orally administered . This compound is eliminated mainly via renal excretion, with 61% of a Dapagliflozin dose being recovered as this metabolite in urine .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Studies on Dapagliflozin have shown dose-proportional systemic exposure over a wide dose range .
Metabolic Pathways
This compound is involved in the metabolic pathway of Dapagliflozin. Dapagliflozin is metabolized predominantly in the liver and kidneys by UGT1A9 to form this compound .
Transport and Distribution
Dapagliflozin, the parent compound, has extensive extravascular distribution .
Subcellular Localization
The parent compound, Dapagliflozin, acts on the SGLT2 located in the proximal convoluted tubule of the kidney .
Méthodes De Préparation
- La voie de synthèse du Dapagliflozin-3-O-β-D-Glucuronide implique une glucuronidation enzymatique de la dapagliflozine.
- Les méthodes de production industrielle utilisent généralement des procédés chimiques ou enzymatiques pour générer ce métabolite.
Analyse Des Réactions Chimiques
- Le Dapagliflozin-3-O-β-D-Glucuronide n'exhibe pas d'activité pharmacologique significative par rapport à la dapagliflozine.
- Il subit une glucuronidation, qui est une réaction de conjugaison impliquant la fixation d'un groupement acide glucuronique à la dapagliflozine.
- Les réactifs courants comprennent l'acide uridine diphosphate glucuronique (UDPGA) et les enzymes UGT.
Applications de la recherche scientifique
- En recherche, le Dapagliflozin-3-O-β-D-Glucuronide sert de référence standard pour les méthodes analytiques et les études pharmacocinétiques.
- Ses applications s'étendent à la pharmacologie, à la toxicologie et à la recherche sur le métabolisme des médicaments.
Mécanisme d'action
- Le Dapagliflozin-3-O-β-D-Glucuronide n'a pas d'activité inhibitrice significative de la SGLT2.
- Le principal mécanisme d'action réside dans la dapagliflozine, qui inhibe la réabsorption rénale du glucose, ce qui entraîne une diminution de la glycémie.
Comparaison Avec Des Composés Similaires
- Le Dapagliflozin-3-O-β-D-Glucuronide est unique en raison de sa structure glucuronidée.
- Des composés similaires comprennent d'autres inhibiteurs de la SGLT2 comme la canagliflozine et l'empagliflozine.
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZULHSUKTZGTR-PTNNFGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351438-75-9 | |
| Record name | Dapagliflozin 3-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DAPAGLIFLOZIN 3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)









